molecular formula C21H22N6O2 B2474951 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021214-26-5

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2474951
CAS No.: 1021214-26-5
M. Wt: 390.447
InChI Key: FRDQYUDCEXKJOO-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a phenoxy group, a pyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of a pyridine derivative with hydrazine to form the pyridazinyl core.

    Attachment of the Piperazinyl Group: The pyridazinyl intermediate is then reacted with a piperazine derivative under appropriate conditions to form the piperazinyl-pyridazinyl intermediate.

    Introduction of the Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The pyridazinyl group can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can lead to the formation of phenolic derivatives, while reduction of the pyridazinyl group can yield various reduced pyridazine derivatives.

Scientific Research Applications

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The pyridazinyl and piperazinyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine derivatives share structural similarities and are known for their diverse pharmacological activities.

    Piperazine Derivatives: Compounds like piperazine and its derivatives are widely used in medicinal chemistry for their biological activity.

Uniqueness

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to the combination of its phenoxy, pyridazinyl, and piperazinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenoxy-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-21(16-29-18-4-2-1-3-5-18)27-14-12-26(13-15-27)20-7-6-19(24-25-20)23-17-8-10-22-11-9-17/h1-11H,12-16H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDQYUDCEXKJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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